Cas no 1351373-56-2 (6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine)
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine
- 6,8-dibromo-3-iodo-imidazo[1,2-a]pyrazine
- DB-207334
- BQQIDIVALUCVRO-UHFFFAOYSA-N
- SCHEMBL9936039
- 1351373-56-2
-
- MDL: MFCD22418635
- Inchi: 1S/C6H2Br2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
- InChI Key: BQQIDIVALUCVRO-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C(=NC(=CN21)Br)Br
Computed Properties
- Exact Mass: 402.76397g/mol
- Monoisotopic Mass: 400.76602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 30.2
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099003225-1g |
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine |
1351373-56-2 | 95% | 1g |
584.48 USD | 2021-06-01 | |
| Chemenu | CM494959-1g |
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine |
1351373-56-2 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | K11781-1g |
6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine |
1351373-56-2 | 95% | 1g |
$620 | 2024-05-23 | |
| eNovation Chemicals LLC | K11781-1g |
6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine |
1351373-56-2 | 95% | 1g |
$620 | 2025-02-26 | |
| eNovation Chemicals LLC | K11781-1g |
6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine |
1351373-56-2 | 95% | 1g |
$620 | 2025-03-03 |
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine
Recent Advances in the Study of 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine (CAS: 1351373-56-2)
The compound 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine (CAS: 1351373-56-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its imidazopyrazine core and halogen substituents, has been explored as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
Recent studies have focused on the synthesis and functionalization of 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the development of potent and selective inhibitors of protein kinases involved in cancer progression. The bromo and iodo substituents provide reactive sites for further modifications, enabling the introduction of diverse functional groups to optimize binding affinity and selectivity.
In addition to its role in kinase inhibition, 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine has shown promise in antimicrobial research. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its activity against drug-resistant bacterial strains, suggesting its potential as a lead compound for novel antibiotics. The halogenated imidazopyrazine scaffold was found to disrupt bacterial cell wall synthesis, offering a new mechanism of action to combat resistance.
Further investigations into the compound's mechanism of action have employed computational modeling and X-ray crystallography to elucidate its interactions with biological targets. These studies have revealed that the halogen atoms play a critical role in forming halogen bonds with key amino acid residues in target proteins, thereby enhancing binding stability. Such insights are invaluable for the rational design of derivatives with improved efficacy and reduced off-target effects.
Despite these advancements, challenges remain in the clinical translation of 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine-based therapeutics. Issues such as solubility, metabolic stability, and toxicity profiles need to be addressed through further structural optimization. Ongoing research aims to explore prodrug strategies and formulation technologies to overcome these limitations and accelerate the compound's progression into preclinical development.
In conclusion, 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine (CAS: 1351373-56-2) represents a promising scaffold in medicinal chemistry, with applications spanning oncology, infectious diseases, and beyond. Continued research into its derivatives and mechanisms of action will likely yield novel therapeutic agents with significant clinical impact.
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